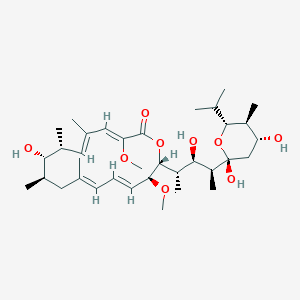

Bafilomycin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bafilomycin A is a macrolide antibiotic derived from the bacterium Streptomyces griseusThis compound is known for its potent inhibitory effects on vacuolar-type H±ATPase (V-ATPase), an enzyme responsible for acidifying intracellular compartments such as lysosomes and vacuoles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bafilomycin A is typically isolated from the fermentation broth of Streptomyces griseus. The process involves culturing the bacterium under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through techniques such as high-speed counter-current chromatography (HSCCC) and liquid-liquid extraction .

Industrial Production Methods: Industrial production of this compound follows a similar approach, with large-scale fermentation of Streptomyces griseus. The fermentation broth is subjected to a series of extraction and purification steps to isolate this compound in high purity. The use of three-phase solvent systems has been shown to be effective in removing impurities and enhancing the yield of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Bafilomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for research purposes.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Bafilomycin A1 has garnered attention for its potential in cancer treatment due to its ability to modulate autophagy and induce apoptosis in cancer cells.

- Mechanism of Action : BafA1 inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and subsequent apoptotic cell death. This mechanism has been shown to effectively suppress the growth of various cancer cell lines, including osteosarcoma and colon cancer cells .

-

Case Studies :

- Colon Cancer : Research indicates that BafA1 can reduce cell proliferation and trigger apoptosis in colon cancer cells by modulating ATPase activity and calcium signaling pathways. In human colon cancer samples, BafA1 increased basal ATPase activity while decreasing Na+/K+ ATPase activity, suggesting a potential therapeutic role in enhancing cancer treatment outcomes .

- Osteosarcoma : In MG63 osteosarcoma cells, BafA1 was found to significantly inhibit cell proliferation and promote apoptosis by disrupting autophagic flux .

Wound Healing

Recent studies have highlighted the role of Bafilomycin A1 in promoting wound healing, particularly in diabetic models.

- Research Findings : A study involving diabetic mice demonstrated that treatment with BafA1 accelerated chronic refractory wound healing. The compound enhanced cell proliferation and collagen production while modulating inflammatory responses, indicating its potential as a therapeutic agent for improving wound healing outcomes .

Fungal Infections

Bafilomycin A has also been investigated for its efficacy against fungal infections.

- Clinical Applications : Guidelines for treating established fungal infections have included BafA1 as part of a regimen against various pathogens such as Candida and Aspergillus. Its mechanism as a V-ATPase inhibitor may contribute to disrupting fungal cell viability by affecting pH homeostasis within fungal vacuoles .

Autophagy Research

Bafilomycin A1 is widely used in autophagy research due to its ability to inhibit the later stages of autophagy.

- Autophagy Studies : By inhibiting V-ATPase, BafA1 serves as a valuable tool for studying the dynamics of autophagic processes in various cellular contexts. It helps researchers understand how autophagy contributes to cellular health and disease mechanisms .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibits autophagosome-lysosome fusion | Induces apoptosis in colon cancer and osteosarcoma cells |

| Wound Healing | Promotes cell proliferation and collagen | Accelerates healing in diabetic mouse models |

| Fungal Infections | Disrupts pH homeostasis in fungal cells | Effective against Candida and Aspergillus infections |

| Autophagy Research | Inhibits V-ATPase activity | Valuable for studying autophagic processes |

Wirkmechanismus

Bafilomycin A exerts its effects by specifically inhibiting V-ATPase, an enzyme that pumps protons into intracellular compartments, thereby acidifying them. By binding to the V-ATPase complex, this compound prevents the translocation of protons, leading to an increase in the pH of endosomes, lysosomes, and other vesicles . This disruption in pH homeostasis affects various cellular processes, including protein degradation, autophagy, and ion homeostasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Bafilomycin A is part of a family of compounds that includes bafilomycin B, C, D, and E. These compounds share a similar macrolide structure and exhibit comparable biological activities .

Uniqueness: What sets this compound apart from its analogs is its potent inhibitory effect on V-ATPase and its ability to disrupt intracellular pH homeostasis. This makes it a valuable tool in research applications aimed at understanding the role of V-ATPase in cellular processes and developing new therapeutic strategies .

Biologische Aktivität

Bafilomycin A is a macrolide antibiotic known primarily for its role as an inhibitor of vacuolar-type H+-ATPase (V-ATPase), which plays a crucial role in lysosomal acidification and autophagic processes. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy, inflammation modulation, and potential antiviral effects.

This compound exerts its biological effects primarily through the inhibition of V-ATPase, leading to the disruption of lysosomal function. This inhibition prevents the acidification of lysosomes, which is essential for the degradation of autophagic cargo and the proper functioning of lysosomal enzymes. The compound has been shown to impact various cellular processes:

- Autophagy Inhibition : this compound disrupts autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and impaired degradation of cellular components .

- Induction of Apoptosis : It has been observed that this compound can induce caspase-independent apoptosis by promoting the translocation of apoptosis-inducing factor (AIF) from mitochondria to the nucleus .

- Inflammasome Activation : Recent studies indicate that this compound enhances the activation of the NLRP3 inflammasome in response to lipopolysaccharides (LPS), suggesting a role in inflammatory responses .

Case Studies and Experimental Data

-

Cancer Therapy :

- In a study involving pediatric B-cell acute lymphoblastic leukemia (B-ALL) cells, this compound was found to effectively inhibit cell growth at low concentrations (1 nM). The compound induced significant cytotoxicity by disrupting autophagy and promoting apoptosis in various leukemia cell lines .

- Table 1 summarizes the effects of this compound on different leukemia cell lines:

Cell Line Concentration (nM) Cell Viability (%) 697 0.5 75 697 1 45 Nalm-6 0.5 70 Nalm-6 1 40 - Inflammatory Response :

- Viral Inhibition :

Impact on ATPase Activity

This compound significantly affects ATPase activity within various tissues:

- In rat liver studies, it was shown to increase Ca²⁺ ATPase activity while decreasing Na⁺/K⁺ ATPase activity, indicating a shift in cellular ion homeostasis that could impact overall cellular function .

Table 2: Effects on ATPase Activity

| ATPase Type | Control Activity (μmol Pi/mg protein/h) | Activity with this compound (μmol Pi/mg protein/h) |

|---|---|---|

| Na⁺/K⁺ ATPase | 3.20 | 1.95 |

| Ca²⁺ ATPase (EPR) | 3.03 | 8.09 |

Eigenschaften

Key on ui mechanism of action |

The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). |

|---|---|

CAS-Nummer |

116764-51-3 |

Molekularformel |

C35H58O9 |

Molekulargewicht |

622.8 g/mol |

IUPAC-Name |

(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1 |

InChI-Schlüssel |

XDHNQDDQEHDUTM-XJKSCTEHSA-N |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Isomerische SMILES |

C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C |

Kanonische SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

Key on ui other cas no. |

116764-51-3 |

Piktogramme |

Irritant |

Synonyme |

bafilomycin A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.